4-Methyl-5-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-Methyl-5-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate and acetylacetone. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole and dihydropyrazole derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
4-Methyl-5-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, including those involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A basic structure similar to 4-Methyl-5-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one but without the pyridine ring.
Pyridine: A simple aromatic ring structure that is part of the compound’s core.
Dihydropyrazole: A reduced form of pyrazole with similar reactivity.
Uniqueness
This compound is unique due to the presence of both the pyrazole and pyridine rings in its structure.
Properties
CAS No. |
90280-25-4 |
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Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-methyl-5-pyridin-3-yl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H9N3O/c1-6-8(11-12-9(6)13)7-3-2-4-10-5-7/h2-5H,1H3,(H2,11,12,13) |
InChI Key |
HHAYFCURWFJJIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NNC1=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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